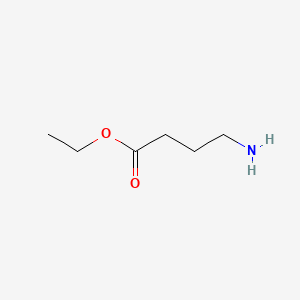

Ethyl 4-aminobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-9-6(8)4-3-5-7/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFQLJCYFMKEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208257 | |

| Record name | gamma-Aminobutyric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-36-4 | |

| Record name | Ethyl 4-aminobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Aminobutyric acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Aminobutyric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-AMINOBUTYRIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BW5958A8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-Aminobutanoate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of ethyl 4-aminobutanoate. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. This compound, the ethyl ester of the neurotransmitter gamma-aminobutyric acid (GABA), serves as a valuable building block in organic synthesis and as a biochemical reagent in life science research.[1]

Chemical Identity and Physical Properties

This compound is an organic compound containing both an amine and an ester functional group. It is commonly handled in its free base form or as a more stable hydrochloride salt. The properties of both forms are summarized below for clarity and comparison.

Table 1: Chemical Identifiers and Properties

| Property | Value (this compound) | Value (this compound HCl) |

| IUPAC Name | This compound[2] | This compound;hydrochloride[3] |

| Synonyms | Ethyl 4-aminobutyrate, GABA ethyl ester[2] | H-GABA-OEt·HCl[1] |

| CAS Number | 5959-36-4[2][4] | 6937-16-2[3] |

| Molecular Formula | C₆H₁₃NO₂[2][4] | C₆H₁₄ClNO₂[3] |

| Molecular Weight | 131.17 g/mol [2][4] | 167.63 g/mol [3] |

| Appearance | - | White solid |

| Melting Point | Not available | 89-91 °C |

| Boiling Point | 182.1 °C (estimated)[4] | Not available |

| Density | Not available | 0.973 g/cm³ (predicted)[5] |

| Solubility (Water) | 4.429 x 10⁵ mg/L at 25 °C (estimated)[4] | Soluble |

| pKa (Basic) | 9.7[2] | - |

| SMILES | CCOC(=O)CCCN[2] | Cl.CCOC(=O)CCCN |

| InChI | InChI=1S/C6H13NO2/c1-2-9-6(8)4-3-5-7/h2-5,7H2,1H3[2] | InChI=1S/C6H13NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2-5,7H2,1H3;1H |

Chemical Structure and Spectroscopic Analysis

The structure of this compound consists of a four-carbon chain with an amino group at one end (position 4) and an ethyl ester group at the other. The presence of the primary amine and the ester functionality dictates its chemical reactivity.

Spectroscopic methods are essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt shows characteristic absorption peaks for the N-H bonds of the ammonium (B1175870) salt and the C=O stretch of the ester group.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the ethyl group (a triplet and a quartet), and the methylene (B1212753) groups of the butanoate chain. The chemical shifts of protons adjacent to the amino group are significantly affected by protonation when forming the hydrochloride salt.[6]

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

A general protocol for acquiring spectroscopic data is outlined below.

Sample Preparation:

-

NMR: Dissolve the sample (either the free base or hydrochloride salt) in a suitable deuterated solvent, such as CDCl₃ or D₂O.[6]

-

IR (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[6]

-

IR (ATR): Place a small amount of the sample directly on the ATR crystal.[3]

Instrumentation and Data Acquisition:

-

NMR: Utilize a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm. For ¹³C NMR, a spectral width of -5 to 220 ppm with broadband proton decoupling is standard.[7]

-

IR: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27, to record the spectrum.[3]

Caption: Workflow for spectroscopic analysis.

Synthesis and Reactivity

This compound is typically synthesized via Fischer esterification of 4-aminobutanoic acid (GABA) with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of GABA

-

Reaction Setup: Suspend 4-aminobutanoic acid in an excess of absolute ethanol in a round-bottomed flask equipped with a reflux condenser.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the mixture and remove the excess ethanol under reduced pressure. Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) to obtain the free base, or precipitate the hydrochloride salt.

-

Purification: The product can be purified by extraction into an organic solvent followed by distillation or recrystallization.

Caption: Synthesis workflow via Fischer esterification.

The reactivity of this compound is characterized by its two primary functional groups.

Reaction with Acids: The primary amino group is basic and readily reacts with acids like hydrochloric acid (HCl) to form the corresponding ammonium salt, this compound hydrochloride.[8] This reaction significantly increases the compound's water solubility.[8] The reaction is an acid-base neutralization, which can be confirmed by a drop in pH.[6]

Caption: Reaction of this compound with HCl.

Reaction with Bases: The ester group can undergo hydrolysis to the corresponding carboxylate salt and ethanol when treated with a strong base like sodium hydroxide (B78521) (NaOH), particularly upon heating.[9] At room temperature during a standard acid-base extraction, this reaction is generally slow.[9]

Biological Significance and Applications

As the ethyl ester of GABA, this molecule is of significant interest in neuroscience and drug development.

-

Biochemical Reagent: this compound and its hydrochloride salt are used as biochemical reagents and organic compounds in life science research.[1]

-

GABA Analog: GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, responsible for reducing neuronal excitability.[10] Esters of GABA, like this compound, are studied as potential prodrugs or analogs to modulate GABAergic systems.

-

Antimicrobial Research: Haloamine derivatives of this compound (GABAet-Cl and GABAet-Br) have demonstrated more potent bactericidal activity against S. aureus and E. coli than the corresponding non-esterified GABA haloamines.[11] This is attributed to their increased ability to access the hydrophobic microenvironments of bacterial cells.[11]

References

- 1. This compound hydrochloride_TargetMol [targetmol.com]

- 2. gamma-Aminobutyric acid ethyl ester | C6H13NO2 | CID 23365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminobutyrate ethyl hydrochloride | C6H14ClNO2 | CID 12649661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [flavscents.com]

- 5. guidechem.com [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Showing Compound 4-aminobutanoate (FDB030489) - FooDB [foodb.ca]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4-Aminobutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for ethyl 4-aminobutanoate hydrochloride, a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients.[1][2] The document details several prevalent methodologies, offering in-depth experimental protocols and comparative data to assist researchers in selecting the most suitable pathway for their specific needs.

Esterification of 4-Aminobutanoic Acid (GABA)

The most direct and widely employed method for synthesizing this compound hydrochloride is the esterification of 4-aminobutanoic acid (GABA). This can be achieved through two primary approaches: Fischer-Speier esterification and the use of thionyl chloride.

1.1. Fischer-Speier Esterification

This classic method involves the reaction of GABA with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride or sulfuric acid. The equilibrium of this reversible reaction is driven towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction.[3][4][5]

Experimental Protocol: Fischer-Speier Esterification

-

Materials:

-

4-Aminobutanoic acid (GABA)

-

Anhydrous ethanol

-

Anhydrous hydrogen chloride (gas) or concentrated sulfuric acid

-

Diethyl ether (or other suitable solvent for precipitation)

-

-

Procedure:

-

A suspension of 4-aminobutanoic acid in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

The mixture is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the suspension until saturation, or a catalytic amount of concentrated sulfuric acid is carefully added.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the excess ethanol is removed under reduced pressure.

-

The resulting crude product is then triturated with diethyl ether to induce precipitation of the hydrochloride salt.

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride.

-

1.2. Esterification using Thionyl Chloride

An alternative and often more rapid method for the esterification of GABA involves the use of thionyl chloride (SOCl₂). Thionyl chloride reacts with ethanol in situ to generate anhydrous HCl, which catalyzes the esterification, and also acts as a dehydrating agent by converting the carboxylic acid to an acyl chloride intermediate, which is then readily esterified. This method often proceeds at lower temperatures and can provide high yields.[6][7]

Experimental Protocol: Esterification with Thionyl Chloride

-

Materials:

-

4-Aminobutanoic acid (GABA)

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

-

Procedure:

-

Anhydrous ethanol is cooled in an ice-salt bath in a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

-

Thionyl chloride is added dropwise to the cold ethanol with vigorous stirring, maintaining the temperature below 0°C.

-

4-Aminobutanoic acid is then added portion-wise to the cold solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is co-evaporated with fresh ethanol to remove any remaining traces of thionyl chloride and HCl.

-

The crude product is recrystallized from an ethanol/diethyl ether mixture to afford pure this compound hydrochloride.

-

Reduction of Ethyl 4-Cyanobutanoate

Another synthetic approach involves the catalytic hydrogenation of ethyl 4-cyanobutanoate. This method is advantageous when the starting nitrile is readily available. Various catalysts can be employed for the reduction of the nitrile group to a primary amine, with Raney nickel and palladium on carbon being common choices. The reaction is typically carried out under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 4-Cyanobutanoate

-

Materials:

-

Ethyl 4-cyanobutanoate

-

Anhydrous ethanol or methanol

-

Raney Nickel or Palladium on Carbon (5-10 mol%)

-

Hydrogen gas

-

Anhydrous hydrogen chloride (in a suitable solvent like diethyl ether or ethanol)

-

-

Procedure:

-

Ethyl 4-cyanobutanoate is dissolved in anhydrous ethanol in a hydrogenation vessel.

-

The catalyst (e.g., Raney Nickel, washed with ethanol) is carefully added to the solution under an inert atmosphere.

-

The vessel is sealed and connected to a hydrogen source. The system is purged with hydrogen to remove air.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.

-

The reaction is monitored by GC-MS or TLC to confirm the disappearance of the starting material.

-

Upon completion, the catalyst is carefully filtered off through a pad of celite under an inert atmosphere.

-

A solution of anhydrous hydrogen chloride in diethyl ether or ethanol is then added to the filtrate to precipitate the hydrochloride salt.

-

The product is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Synthesis from 2-Pyrrolidone

This compound hydrochloride can also be synthesized from the readily available lactam, 2-pyrrolidone. This process involves the acid-catalyzed ring-opening of the lactam by ethanol.

Experimental Protocol: Ring-Opening of 2-Pyrrolidone

-

Materials:

-

2-Pyrrolidone

-

Anhydrous ethanol

-

Anhydrous hydrogen chloride (gas)

-

-

Procedure:

-

A solution of 2-pyrrolidone in anhydrous ethanol is saturated with anhydrous hydrogen chloride gas at 0°C.

-

The reaction mixture is then heated in a sealed tube or a pressure vessel at a temperature typically ranging from 100 to 150°C for several hours.

-

After cooling, the reaction vessel is carefully opened, and the excess solvent and HCl are removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield this compound hydrochloride.

-

Gabriel Synthesis

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, and it can be adapted for the synthesis of this compound.[8][9][10][11][12] This multi-step pathway begins with the N-alkylation of potassium phthalimide (B116566) with a suitable 4-halobutanoate ester, followed by the liberation of the primary amine.

Experimental Protocol: Gabriel Synthesis

-

Materials:

-

Potassium phthalimide

-

Ethyl 4-bromobutanoate

-

Dimethylformamide (DMF)

-

Ethanol

-

Hydrochloric acid

-

-

Procedure:

-

N-Alkylation: Potassium phthalimide and ethyl 4-bromobutanoate are dissolved in anhydrous DMF. The mixture is heated with stirring (e.g., at 80-100°C) for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, poured into water, and the precipitated N-(4-ethoxycarbonylbutyl)phthalimide is collected by filtration.

-

Hydrazinolysis: The dried N-(4-ethoxycarbonylbutyl)phthalimide is suspended in ethanol, and hydrazine hydrate is added. The mixture is refluxed for a few hours, during which the phthalhydrazide (B32825) precipitates.

-

Isolation: After cooling, the precipitated phthalhydrazide is removed by filtration. The filtrate, containing the free this compound, is then acidified with hydrochloric acid.

-

Salt Formation: The solvent is removed under reduced pressure, and the resulting residue is triturated with a non-polar solvent to precipitate the this compound hydrochloride, which is then collected and dried.

-

Quantitative Data Summary

The following table summarizes typical yields for the described synthesis pathways. It is important to note that yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

| Synthesis Pathway | Starting Material(s) | Key Reagents | Typical Yield (%) |

| Fischer-Speier Esterification | 4-Aminobutanoic acid | Ethanol, HCl or H₂SO₄ | 65-99[3] |

| Esterification with Thionyl Chloride | 4-Aminobutanoic acid | Ethanol, SOCl₂ | 97-100[6] |

| Reduction of Ethyl 4-Cyanobutanoate | Ethyl 4-cyanobutanoate | H₂, Raney Ni or Pd/C | Good to Excellent |

| Ring-Opening of 2-Pyrrolidone | 2-Pyrrolidone | Ethanol, HCl | Moderate |

| Gabriel Synthesis | Potassium phthalimide, Ethyl 4-bromobutanoate | Hydrazine, HCl | Moderate to Good |

Visualizations of Synthetic Pathways

The following diagrams illustrate the core transformations in the described synthetic pathways for this compound hydrochloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. athabascau.ca [athabascau.ca]

- 6. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 7. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide on the Physical and Chemical Properties of H-GABA-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 4-aminobutanoate hydrochloride (H-GABA-OEt.HCl), a significant derivative of the neurotransmitter γ-aminobutyric acid (GABA). This document details its structural characteristics, physicochemical data, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, and provides visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

H-GABA-OEt.HCl is the hydrochloride salt of the ethyl ester of GABA. The esterification of GABA's carboxylic acid group enhances its lipophilicity compared to the parent zwitterionic GABA molecule, potentially facilitating its passage across biological membranes.[1] The hydrochloride salt form improves the compound's stability and solubility in polar solvents.

Table 1: Physical and Chemical Properties of H-GABA-OEt.HCl

| Property | Value | Reference(s) |

| IUPAC Name | This compound;hydrochloride | [2] |

| Synonyms | H-GABA-OEt·HCl, Ethyl 4-aminobutyrate hydrochloride, 4-Aminobutyric acid ethyl ester hydrochloride, GABA ethyl ester hydrochloride | [3][4] |

| CAS Number | 6937-16-2 | [4] |

| Molecular Formula | C6H14ClNO2 | [2] |

| Molecular Weight | 167.63 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 89-91 °C | [4] |

| Solubility | DMSO: ≥ 200 mg/mL | [3] |

| Water: Soluble | ||

| Ethanol (B145695): Soluble | ||

| pKa (of the corresponding free base) | 9.7 | [6] |

| Stability | Store at 4°C, keep away from moisture. Stock solutions can be stored at -20°C for one month or -80°C for six months. | [3][5] |

Spectroscopic Data

The structural integrity of H-GABA-OEt.HCl can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in MeOD, 75 MHz):

-

δ 4.13 (q, J = 7.2 Hz, 2H): Methylene (B1212753) protons (-O-CH₂ -CH₃) of the ethyl group, split into a quartet by the adjacent methyl protons.

-

δ 3.01 (t, J = 7.5 Hz, 2H): Methylene protons adjacent to the nitrogen atom (-CH₂ -NH₃⁺).

-

δ 2.49 (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂ -C=O).

-

δ 1.95 (quintet, J = 7.5 Hz, 2H): Central methylene protons (-CH₂-CH₂ -CH₂-).

-

δ 1.24 (t, J = 7.2 Hz, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl group, split into a triplet by the adjacent methylene protons.[4]

¹³C NMR (in MeOD, 75 MHz):

-

δ 174.0: Carbonyl carbon of the ester (C =O).

-

δ 61.7: Methylene carbon of the ethyl ester (-O-CH₂ -CH₃).

-

δ 40.1: Methylene carbon adjacent to the nitrogen atom (-CH₂ -NH₃⁺).

-

δ 31.8: Methylene carbon adjacent to the carbonyl group (-CH₂ -C=O).

-

δ 23.7: Central methylene carbon (-CH₂-CH₂ -CH₂-).

-

δ 14.5: Methyl carbon of the ethyl ester (-O-CH₂-CH₃ ).[4]

Infrared (IR) Spectroscopy

The IR spectrum of H-GABA-OEt.HCl would be expected to show characteristic absorption bands for its functional groups. Key peaks would include:

-

~3400-2400 cm⁻¹ (broad): N-H stretching of the primary ammonium (B1175870) salt (-NH₃⁺).

-

~2900 cm⁻¹: C-H stretching of the alkyl groups.

-

~1730 cm⁻¹ (strong): C=O stretching of the ester group.

-

~1200 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry of H-GABA-OEt.HCl would show the molecular ion of the free base upon ionization.

-

m/z 132.10 (MH⁺): Represents the protonated molecule of the free base (C₆H₁₃NO₂).

-

m/z 86.07: A potential fragment resulting from the loss of the ethoxy group (-OCH₂CH₃).[4]

Experimental Protocols

Synthesis of H-GABA-OEt.HCl via Fischer Esterification

This protocol describes the synthesis of H-GABA-OEt.HCl from γ-aminobutyric acid (GABA) and ethanol using hydrochloric acid as a catalyst.

Materials:

-

γ-Aminobutyric acid (GABA)

-

Absolute ethanol

-

Concentrated hydrochloric acid (or acetyl chloride to generate HCl in situ)

-

Diethyl ether (for precipitation)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, suspend γ-aminobutyric acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise with stirring. Alternatively, acetyl chloride (1.1 equivalents) can be added to the ethanol to generate anhydrous HCl in situ.[7][8]

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Add a large volume of cold diethyl ether to the concentrated solution to precipitate the H-GABA-OEt.HCl salt.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain the final H-GABA-OEt.HCl.

Purification by Recrystallization

Materials:

-

Crude H-GABA-OEt.HCl

-

Ethanol

-

Diethyl ether

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

Procedure:

-

Dissolve the crude H-GABA-OEt.HCl in a minimal amount of hot ethanol in an Erlenmeyer flask.[9]

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature. Crystals should start to form.

-

To maximize the yield, place the flask in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol or a mixture of ethanol and diethyl ether.

-

Dry the crystals under vacuum.

Analytical Methods

-

NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Dissolve the sample in a suitable solvent and analyze using an electrospray ionization (ESI) mass spectrometer to observe the protonated molecular ion of the free base.

Mandatory Visualizations

GABAergic Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is crucial for regulating neuronal excitability. H-GABA-OEt.HCl, as a GABA derivative, is relevant to this pathway as it can be hydrolyzed in vivo to release GABA.

Caption: Overview of the GABAergic signaling pathway at a synapse.

Experimental Workflow for Synthesis and Analysis of H-GABA-OEt.HCl

This diagram illustrates the logical flow of operations from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis, purification, and analysis of H-GABA-OEt.HCl.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminobutyrate ethyl hydrochloride | C6H14ClNO2 | CID 12649661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethyl 4-Aminobutyrate Hydrochloride | 6937-16-2 [chemicalbook.com]

- 5. targetmol.com [targetmol.com]

- 6. gamma-Aminobutyric acid ethyl ester | C6H13NO2 | CID 23365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cerritos.edu [cerritos.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. mt.com [mt.com]

An In-Depth Technical Guide to the Research Applications of Ethyl 4-aminobutanoate (CAS 5959-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-aminobutanoate (CAS 5959-36-4), a versatile chemical entity, has garnered significant interest in the scientific community for its dual applicability in pioneering therapeutic strategies. Primarily, it serves as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach to targeted protein degradation. Concurrently, its structural similarity to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), positions it as a promising prodrug candidate for enhancing GABAergic neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the core research applications of this compound, detailing its role in PROTAC design and as a GABA prodrug. It includes a compilation of relevant quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development.

Introduction to this compound

This compound is an organic compound with a linear formula of C6H13NO2. Its structure features a terminal ethyl ester and a primary amine, connected by a four-carbon aliphatic chain. This bifunctionality is central to its utility in biomedical research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5959-36-4 |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| Appearance | Liquid |

| Boiling Point | 182 °C |

| Density | 0.973 g/cm³ |

| Solubility | Soluble in water |

Application as a PROTAC Linker

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins implicated in disease.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein. This compound, with its flexible aliphatic chain, is an attractive building block for the synthesis of PROTAC linkers.

Role in PROTAC Design and Function

The aliphatic chain of this compound provides conformational flexibility to the PROTAC molecule, allowing the target protein and the E3 ligase to adopt an optimal orientation for efficient ubiquitin transfer. The length of the linker is a crucial parameter that needs to be optimized for each specific target and E3 ligase pair to achieve maximal degradation.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific DC50 and Dmax values for PROTACs utilizing a simple this compound-derived linker are not extensively reported in publicly available literature, the general range for effective PROTACs with aliphatic or PEG linkers can be in the nanomolar to low micromolar range.

Table 2: Representative Efficacy Data for PROTACs with Aliphatic Linkers

| PROTAC Target | E3 Ligase | Linker Type | DC50 | Dmax (%) |

| BET Bromodomains | VHL | Alkyl Chain | 10-30 nM | >90 |

| BTK | CRBN | PEG/Alkyl | 1-40 nM | >90 |

| TBK1 | VHL | Alkyl/Ether | 3 nM (optimal length) | 96 |

Note: This table presents data for PROTACs with linkers of similar composition to what could be derived from this compound to illustrate typical efficacy ranges. Specific values will vary depending on the target, E3 ligase, and the overall PROTAC structure.

Experimental Protocols

The synthesis of a PROTAC is a multi-step process. A generalized approach for incorporating a linker derived from this compound is as follows:

-

Functionalization of this compound: The primary amine of this compound can be reacted with a suitable protecting group (e.g., Boc anhydride) to allow for selective modification of the ester group.

-

Coupling to the Target Protein Ligand: The protected linker can then be coupled to the target protein ligand, which typically has a suitable functional group (e.g., a carboxylic acid) for amide bond formation. This is often achieved using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Deprotection and Coupling to the E3 Ligase Ligand: The protecting group on the linker's amine is removed, and the resulting free amine is then coupled to the E3 ligase ligand, again using appropriate coupling chemistry.

a) Western Blotting for Target Protein Levels:

-

Cell Culture and Treatment: Plate cells of interest and treat with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

-

Data Analysis: Quantify the band intensities to determine the relative amount of the target protein in treated versus untreated cells. This data is used to calculate DC50 and Dmax values.

b) Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR):

-

Immobilization: Immobilize the purified target protein or E3 ligase onto an SPR sensor chip.

-

Binding Analysis: Flow a solution containing the other protein partner and varying concentrations of the PROTAC over the chip surface.

-

Data Analysis: Monitor the change in the SPR signal to determine the binding affinities (KD) of the binary and ternary complexes.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of Action of a PROTAC molecule.

References

Exploring the Biological Activity of GABA Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Despite its therapeutic potential for conditions like epilepsy, anxiety, and central pain, GABA's clinical utility is limited by its poor permeability across the blood-brain barrier (BBB).[2][3][4] This guide explores the use of GABA esters as a prodrug strategy to overcome this limitation. By masking the polar carboxyl group of GABA, esterification increases lipophilicity, facilitating CNS penetration. Once in the brain, these esters are hydrolyzed by endogenous esterases, releasing the active GABA molecule. This document provides a comprehensive overview of the synthesis, in vitro and in vivo biological activity, and experimental protocols related to GABA esters, serving as a resource for researchers in neuroscience and drug development.

Introduction: The GABA Prodrug Strategy

At physiological pH, GABA exists as a zwitterion, a molecule with both a positive and a negative charge, which significantly hinders its ability to cross the lipophilic BBB.[2][3] The prodrug approach aims to temporarily modify the GABA molecule to increase its lipid solubility, thereby enhancing its brain uptake. Esterification of GABA's carboxylic acid group is a common strategy to achieve this. These GABA esters are designed to be pharmacologically inactive until they are metabolized in the CNS to release GABA. The ideal GABA ester prodrug should:

-

Exhibit enhanced BBB permeability compared to GABA.

-

Be readily hydrolyzed by CNS esterases to release GABA.

In Vitro Biological Activity

Receptor Binding Affinity

While GABA esters are designed as prodrugs, it is essential to characterize their direct interaction with GABA receptors to ensure they do not have unintended off-target effects. Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

Table 1: Comparative Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Assay | Kᵢ (nM) | IC₅₀ (nM) |

| GABA | GABA-A | [³H]Muscimol Binding | Data not available | Data not available |

| GABA Ester (Generic) | GABA-A | Dependent on specific ester | Data not available | Data not available |

| Imidazodiazepines (example) | GABA-A (α₅ subtype) | Radioligand Binding | Variable | Variable |

Hydrolysis in Brain Homogenates

A critical step in the mechanism of action of GABA ester prodrugs is their enzymatic hydrolysis to GABA within the CNS. In vitro studies using brain homogenates can confirm this conversion.

Table 2: Enzymatic Hydrolysis of GABA Esters

| GABA Ester | Tissue Source | Half-life (t₁₂) |

| 4-(3,4-Dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid ethyl ester | Mouse Plasma | > 3 hours (ring not opened) |

| 4-(3,4-Dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid | Mouse Plasma | 5.8 hours (ring hydrolysis) |

Data from a study on potential GABA prodrugs; demonstrates enzymatic susceptibility.[5]

In Vivo Biological Activity

Brain Uptake and Bioavailability

The primary advantage of GABA esters is their enhanced ability to cross the BBB. In vivo studies in animal models are crucial to quantify this improvement.

Table 3: Brain Uptake of Various GABA Esters in Mice

| Compound | Fold Increase in Brain Uptake vs. GABA |

| 9,12,15-Octadecatrienyl (Linolenyl) Ester | 2-fold |

| 3-Cholesteryl Ester | 25-fold |

| 1-Butyl Ester | 74-fold |

| Dexamethasone Ester | 81-fold |

| 1-Linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol | 75-fold |

| 1,2-Dilinolenoyl-3-(4-aminobutyryl)propane-1,2,3-triol | 127-fold |

These data highlight the significant increase in brain penetration achieved through esterification with various lipophilic moieties.[6][7]

Pharmacological Effects

The ultimate test of a GABA ester prodrug is its ability to elicit GABAergic effects in vivo, such as anticonvulsant or sedative activity.

Table 4: Anticonvulsant Activity of GABA Prodrugs in Animal Models

| Compound/Prodrug | Animal Model | Convulsant | Effect |

| Cholesteryl Ester of GABA | Mice and Rats | - | Dose-dependent depression of motor activity |

| 1-Butyl, Linolenyl, Dexamethasone Esters of GABA | Mice and Rats | - | Inactive in motor activity test |

| 4-(3,4-Dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid & its ethyl ester | Mice | Pentylenetetrazole (PTZ) & Bicuculline | Dose-dependent reduction of convulsive activity |

| Lipid Esters of GABA | Rat Hippocampal Slices | - | Dose-dependent inhibition of evoked population spike |

The pharmacological activity of GABA esters is dependent on their ability to release GABA in the CNS.[5][6][8]

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

Upon release from the ester prodrug, GABA binds to its receptors. The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and an inhibitory postsynaptic potential (IPSP).

Caption: GABA-A receptor-mediated inhibitory signaling.

Experimental Workflow for Evaluating GABA Ester Prodrugs

The development and evaluation of GABA ester prodrugs follow a logical progression from chemical synthesis to in vivo testing.

Caption: Workflow for GABA ester prodrug evaluation.

Key Experimental Protocols

Receptor Binding Assay (Competitive Binding)

-

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

-

Materials:

-

Synaptosomal membrane preparations from rat brain tissue expressing the target GABA receptor subtype.

-

A radiolabeled ligand with known affinity for the receptor (e.g., [³H]Muscimol for GABA-A).

-

Test compound (GABA ester) at various concentrations.

-

Incubation buffer, filtration apparatus, and scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vivo Brain Uptake Study

-

Objective: To quantify the amount of a compound that crosses the BBB.

-

Materials:

-

Animal model (e.g., mice).

-

Radiolabeled test compound (e.g., ¹⁴C-labeled GABA ester).

-

Vehicle for administration (e.g., saline).

-

Tissue homogenizer, scintillation counter.

-

-

Procedure:

-

Administer the radiolabeled compound to the animals (e.g., via intraperitoneal injection).

-

At various time points, euthanize the animals and collect brain and liver tissues.

-

Homogenize the tissues and measure the radioactivity in a known mass of tissue using a scintillation counter.

-

Calculate the concentration of the compound in the brain and compare it to a control group administered with radiolabeled GABA.

-

The results are often expressed as a fold increase in brain uptake compared to GABA.[6][7]

-

Pentylenetetrazole (PTZ)-Induced Seizure Model

-

Objective: To assess the anticonvulsant activity of a test compound.

-

Materials:

-

Animal model (e.g., mice or rats).

-

Test compound (GABA ester) at various doses.

-

Pentylenetetrazole (PTZ) solution.

-

Observation chamber.

-

-

Procedure:

-

Administer the test compound to the animals at a predetermined time before PTZ injection (e.g., 60 minutes).[5]

-

Inject a convulsive dose of PTZ (e.g., 75 mg/kg, i.p.).[5]

-

Observe the animals for signs of seizures (e.g., clonic and tonic convulsions) for a set period.

-

Record the latency to the first seizure and the severity of the seizures.

-

A significant increase in seizure latency or a reduction in seizure severity compared to a vehicle-treated control group indicates anticonvulsant activity.

-

Conclusion and Future Directions

GABA esters represent a promising strategy for delivering GABA to the central nervous system. The data presented in this guide demonstrate that esterification can dramatically increase the brain uptake of GABA, leading to significant pharmacological effects in vivo. The biological activity of these prodrugs is contingent upon their lipophilicity and their susceptibility to hydrolysis by brain esterases.[6] Future research should focus on optimizing the ester moiety to achieve a balance between BBB permeability and efficient hydrolysis, while ensuring the metabolic byproducts are non-toxic. Further elucidation of the pharmacokinetic and pharmacodynamic profiles of novel GABA esters will be critical for their potential translation into clinically effective therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review [PeerJ] [peerj.com]

- 2. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 5. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake in brain and neurophysiological activity of two lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-Aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4-aminobutanoate, a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its relationship to the GABAergic signaling pathway.

Chemical Identity and Nomenclature

The standardized nomenclature for this compound is crucial for accurate scientific communication. Its formal IUPAC name is This compound . It is also commonly referred to by several synonyms.

Table 1: IUPAC Name and Synonyms for this compound

| Type | Name |

| IUPAC Name | This compound |

| Synonyms | Ethyl 4-aminobutyrate |

| 4-Aminobutanoic acid ethyl ester | |

| gamma-Aminobutyric acid ethyl ester | |

| H-GABA-OEt |

The compound is also frequently available and studied as its hydrochloride salt, This compound hydrochloride .

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

Table 2: Physicochemical Data for this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol |

| CAS Number | 5959-36-4 | 6937-16-2 |

| Appearance | Not specified | Solid |

| Melting Point | Not specified | 89-91 °C |

| Boiling Point | 182.1 °C (estimated) | Not specified |

| Solubility | Soluble in water (4.429e+005 mg/L at 25 °C, estimated) | Not specified |

| logP (o/w) | 0.350 (estimated) | Not specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for a key biological assay to evaluate its interaction with GABA receptors. These protocols are based on established chemical and pharmacological techniques and can be adapted by skilled professionals.

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of its parent carboxylic acid, gamma-aminobutyric acid (GABA), with ethanol (B145695) in the presence of an acid catalyst.

Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and/or the water formed is removed.

Materials:

-

Gamma-aminobutyric acid (GABA)

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄) or acetyl chloride

-

Dichloromethane (B109758) or diethyl ether

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Drying tube

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve gamma-aminobutyric acid in a large excess of absolute ethanol.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, the acid catalyst can be generated in situ by the careful addition of a small amount of acetyl chloride to the ethanol.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for several hours to reach equilibrium.

-

Workup: After cooling the reaction mixture to room temperature, remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.

-

Purification: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. The final product can be purified by distillation under reduced pressure.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABAA receptor, a key target in the central nervous system.[1]

Principle: This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand (e.g., [³H]muscimol) from the GABAA receptor in a preparation of brain cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, which can then be used to calculate its binding affinity (Kᵢ).

Materials:

-

Rat brain tissue (e.g., cortex or whole brain)

-

Tris-citrate buffer (pH 7.1)

-

[³H]muscimol (radioligand)

-

Unlabeled GABA or bicuculline (B1666979) methiodide (for determining non-specific binding)

-

This compound (test compound)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-citrate buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Assay Setup: In test tubes, combine the prepared brain membrane suspension, the radioligand ([³H]muscimol), and either buffer (for total binding), a high concentration of unlabeled GABA or bicuculline methiodide (for non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the assay tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the test compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Signaling Pathway and Biological Context

This compound is a derivative of GABA, the primary inhibitory neurotransmitter in the mature central nervous system. GABA exerts its effects by binding to two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. The GABAergic signaling pathway is a critical regulator of neuronal excitability.[2][3][4][5]

GABAergic Signaling Pathway

The following diagram illustrates the key components and steps in the GABAergic signaling pathway at a synapse.

References

The Dawn of GABAergic Modulation: A Technical History of GABA Analogues in Research

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery and evolution of gamma-aminobutyric acid (GABA) analogues, from early sedatives to targeted therapeutics.

Introduction

Gamma-aminobutyric acid (GABA) was first identified in the mammalian brain in 1950, and its role as the primary inhibitory neurotransmitter in the central nervous system (CNS) was established over the subsequent decades. This discovery unlocked a new frontier in neuroscience and pharmacology, leading to the development of a vast array of compounds designed to modulate GABAergic signaling for therapeutic benefit. These "GABA analogues" have revolutionized the treatment of anxiety, epilepsy, pain, and other neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the discovery and history of key GABA analogues, detailing the experimental methodologies that underpinned their development and presenting key quantitative data for comparative analysis.

The Early Era: Positive Allosteric Modulators of the GABA-A Receptor

The first wave of drugs that modulated the GABA system did so indirectly, by enhancing the effect of endogenous GABA at the GABA-A receptor. These positive allosteric modulators (PAMs) laid the groundwork for modern GABAergic pharmacology.

Barbiturates: The First Generation

The story of GABAergic modulation begins with the barbiturates, synthesized in the late 19th and early 20th centuries. While their mechanism of action was not understood at the time of their discovery, it is now known that they enhance GABA-A receptor function, leading to sedation, hypnosis, and anticonvulsant effects.

The anticonvulsant properties of phenobarbital (B1680315) were serendipitously discovered in 1912 by Alfred Hauptmann. He administered the sedative to patients with epilepsy to help them sleep and observed a marked reduction in seizure frequency and intensity.[1][2] This discovery marked a turning point in the treatment of epilepsy.

Benzodiazepines: A Safer Alternative

The accidental discovery of chlordiazepoxide (Librium) in 1955 by Leo Sternbach at Hoffmann-La Roche ushered in the era of benzodiazepines.[3] These compounds offered a significantly improved safety profile compared to barbiturates and quickly became the mainstay for treating anxiety and insomnia. Diazepam (Valium) followed in 1963.[4] It was later elucidated that benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, to allosterically increase the receptor's affinity for GABA.

The Rise of Direct GABA Analogues and Mechanistically Novel Compounds

Later research focused on developing compounds that were structurally related to GABA or targeted different aspects of the GABAergic system, such as its synthesis, metabolism, and reuptake.

Vigabatrin: Targeting GABA Metabolism

Vigabatrin (gamma-vinyl GABA) was rationally designed to be an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the breakdown of GABA.[5][6] This mechanism of action leads to a significant increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission.[7] Its development was a key step towards mechanism-based drug design in the field of epilepsy treatment.

Tiagabine (B1662831): Inhibiting GABA Reuptake

The development of tiagabine in the early 1990s focused on another key regulatory mechanism of GABAergic signaling: reuptake from the synaptic cleft.[8] Tiagabine is a selective inhibitor of the GABA transporter 1 (GAT-1), effectively increasing the synaptic concentration and duration of action of GABA.[9][10]

Gabapentinoids: An Unforeseen Mechanism

Gabapentin (B195806) was synthesized in the 1970s as a GABA analogue designed to cross the blood-brain barrier.[11] While it demonstrated anticonvulsant activity, it was later discovered, contrary to its design, that it does not bind to GABA receptors. Instead, its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[12] Pregabalin (B1679071), a structural analogue of gabapentin developed in 1990, shares this mechanism but with higher potency.[13][14]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the discussed GABA analogues, allowing for a comparative analysis of their pharmacological properties.

Table 1: Binding Affinities of Selected GABA Analogues

| Compound | Target | Radioligand | Preparation | K i (nM) | Reference(s) |

| Diazepam | GABA-A (α1β3γ2) | [ 3 H]flunitrazepam | Recombinant | 64 ± 2 | [15] |

| Diazepam | GABA-A (α2β3γ2) | [ 3 H]flunitrazepam | Recombinant | 61 ± 10 | [15] |

| Diazepam | GABA-A (α3β3γ2) | [ 3 H]flunitrazepam | Recombinant | 102 ± 7 | [15] |

| Diazepam | GABA-A (α5β3γ2) | [ 3 H]flunitrazepam | Recombinant | 31 ± 5 | [15] |

| Clonazepam | GABA-A (α1) | [ 3 H]flunitrazepam | Rat Brain | 1.5 | [16] |

| Clonazepam | GABA-A (α2) | [ 3 H]flunitrazepam | Rat Brain | 0.2 | [16] |

| Clonazepam | GABA-A (α3) | [ 3 H]flunitrazepam | Rat Brain | 0.8 | [16] |

| Clonazepam | GABA-A (α5) | [ 3 H]flunitrazepam | Rat Brain | 0.1 | [16] |

| Gabapentin | α2δ-1 | [ 3 H]gabapentin | Porcine Brain | 80 | |

| Pregabalin | α2δ-1 | [ 3 H]gabapentin | Porcine Brain | 30 | |

| Tiagabine | GAT-1 | [ 3 H]tiagabine | Human Brain | 0.07 µM (IC50) | [17] |

Table 2: In Vivo Efficacy of Selected GABA Analogues in Anticonvulsant Models

| Compound | Model | Species | Route | ED 50 (mg/kg) | Reference(s) |

| Phenobarbital | MES | Mouse | i.p. | 22 | |

| Diazepam | scPTZ | Mouse | i.p. | 0.2 | |

| Gabapentin | MES | Mouse | p.o. | 10 | |

| Pregabalin | MES | Mouse | p.o. | 3.3 | |

| Vigabatrin | Audiogenic | Mouse | i.p. | 150 | |

| Tiagabine | PTZ-induced tonic convulsions | Mouse | i.p. | 1 µmol/kg | [6] |

Table 3: Pharmacokinetic Properties of Selected GABA Analogues in Humans

| Compound | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism |

| Phenobarbital | ~90 | 40-60 | 53-118 | Hepatic (CYP2C9, CYP2C19) |

| Diazepam | >90 | 98 | 20-100 (parent); 30-100 (metabolite) | Hepatic (CYP3A4, CYP2C19) |

| Vigabatrin | ~80 | Negligible | 5-8 | Minimal |

| Tiagabine | ~90 | 96 | 7-9 (non-induced); 2-5 (induced) | Hepatic (CYP3A4) |

| Gabapentin | 60 (dose-dependent) | <3 | 5-7 | None |

| Pregabalin | ≥90 | 0 | ~6.3 | Negligible (<2%) |

Experimental Protocols

The discovery and characterization of GABA analogues have relied on a suite of key experimental techniques. Below are detailed methodologies for some of the seminal experimental approaches.

Maximal Electroshock (MES) Test for Anticonvulsant Screening

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).

-

Apparatus: An electroshock apparatus with corneal electrodes.

-

Procedure:

-

Administer the test compound or vehicle to groups of animals via the desired route (e.g., intraperitoneal or oral).

-

At the time of expected peak effect, deliver an electrical stimulus through corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[13][18]

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant protection.[19]

-

The ED50, the dose that protects 50% of the animals, is then calculated.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

This model is used to identify compounds that raise the seizure threshold.

-

Animals: Male CF-1 mice.

-

Procedure:

-

Administer the test compound or vehicle to groups of animals.

-

After a predetermined pretreatment time, administer a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., a dose that induces clonic seizures in 97% of control animals).

-

Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures (lasting for at least 5 seconds).

-

The absence of clonic seizures indicates protection.

-

The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced seizures.

-

Radioligand Binding Assay for GABA-A Receptors

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

-

Materials:

-

Rat brain membranes (or cells expressing recombinant GABA-A receptors).

-

Radioligand (e.g., [³H]flunitrazepam for the benzodiazepine (B76468) site or [³H]muscimol for the GABA site).

-

Unlabeled competitor compound (the test drug).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus and scintillation counter.

-

-

Procedure (Competition Binding):

-

Prepare a series of dilutions of the unlabeled test compound.

-

In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include tubes for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a known ligand to saturate the specific binding sites).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be converted to the inhibition constant (Ki).[20]

-

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the measurement of ion currents across the cell membrane in response to drug application.

-

Preparation:

-

Prepare acute brain slices or cultured neurons expressing GABA receptors.

-

Prepare external (artificial cerebrospinal fluid) and internal (pipette) solutions.

-

-

Procedure:

-

A glass micropipette filled with the internal solution is brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette tip and the membrane.

-

The membrane patch is ruptured by applying gentle suction, establishing a "whole-cell" configuration, where the pipette solution is continuous with the cell's cytoplasm.

-

The cell's membrane potential is "clamped" at a specific voltage (e.g., -60 mV).

-

GABA or a GABA analogue is applied to the cell, and the resulting flow of ions (current) through the GABA receptors is measured by the patch-clamp amplifier.

-

The effect of a modulator (e.g., a benzodiazepine) can be assessed by co-applying it with GABA and observing the change in the current response.[21]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Modulation of the GABA-A receptor by positive allosteric modulators.

Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.

Caption: Generalized workflow for preclinical anticonvulsant drug screening.

Conclusion

The discovery and development of GABA analogues represent a remarkable journey of scientific inquiry, from serendipitous observations to rational drug design. The evolution from broad-acting sedatives like barbiturates to more specific agents like benzodiazepines, and further to mechanistically diverse compounds like vigabatrin, tiagabine, and the gabapentinoids, illustrates the increasing sophistication of our understanding of the GABAergic system. This technical guide has provided a historical overview, detailed experimental methodologies, and comparative quantitative data to serve as a valuable resource for researchers and drug development professionals. The continued exploration of the nuances of GABAergic signaling promises to yield even more targeted and effective therapies in the future.

References

- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. Pharmacokinetic variability of phenobarbital: a systematic review of population pharmacokinetic analysis - ProQuest [proquest.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ovid.com [ovid.com]

- 6. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjbphs.com [wjbphs.com]

- 12. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pregabalin - Wikipedia [en.wikipedia.org]

- 15. Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. Vigabatrin | Neupsy Key [neupsykey.com]

Methodological & Application

Application Notes and Protocols for In Vivo Formulation of Ethyl 4-Aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of an in vivo formulation of ethyl 4-aminobutanoate, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Due to its potential applications in neuroscience and pharmacology, standardized in vivo administration protocols are essential for reproducible experimental outcomes. This guide outlines the formulation of this compound hydrochloride for intraperitoneal injection, a common administration route in preclinical animal studies. The protocol emphasizes solubility, stability, and sterile preparation techniques.

Introduction

This compound, also known as GABA ethyl ester, is an esterified form of GABA. The addition of an ethyl group can modify the pharmacokinetic properties of the parent molecule, potentially influencing its ability to cross biological membranes, including the blood-brain barrier. In vivo studies are critical to understanding the physiological and pharmacological effects of this compound. The formulation protocol detailed herein is designed to ensure the safe and effective delivery of this compound to animal models. The hydrochloride salt of this compound is recommended for its enhanced aqueous solubility.

Compound Information

A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented below.

| Property | This compound | This compound Hydrochloride |

| Synonyms | 4-Aminobutyric acid ethyl ester, GABA ethyl ester | 4-Aminobutyric Acid Ethyl Ester Hydrochloride, H-GABA-OEt·HCl |

| CAS Number | 5959-36-4 | 6937-16-2 |

| Molecular Formula | C6H13NO2 | C6H13NO2·HCl |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol |

| Appearance | Solid | White to almost white powder/crystal |

| Melting Point | Not available | 89-91 °C |

| Solubility (Water) | Estimated high solubility | Soluble |

| Storage | 2-8°C, inert atmosphere, dark place[1] | Room temperature |

In Vivo Formulation Protocol

This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in sterile phosphate-buffered saline (PBS) for intraperitoneal (IP) administration in rodents.

Materials and Equipment

-

This compound Hydrochloride (CAS: 6937-16-2)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile 15 mL or 50 mL conical tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

-

Laminar flow hood or sterile work area

Formulation Workflow

Caption: Workflow for the preparation of an in vivo formulation of this compound HCl.

Step-by-Step Procedure

-

Calculations:

-

Determine the total volume of the formulation needed based on the number of animals and the required dose.

-

For a 10 mg/mL solution, the mass of this compound hydrochloride required is calculated as: Mass (mg) = Desired Concentration (mg/mL) x Total Volume (mL)

-

Example: To prepare 10 mL of a 10 mg/mL solution, 100 mg of the compound is needed.

-

-

Weighing:

-

In a laminar flow hood, accurately weigh the calculated mass of this compound hydrochloride using a calibrated analytical balance.

-

Transfer the weighed powder into a sterile conical tube.

-

-

Dissolution:

-

Add approximately 80% of the final required volume of sterile PBS (pH 7.4) to the conical tube containing the compound.

-

Vortex the mixture until the powder is completely dissolved. The solution should be clear and free of particulates.

-

Add the remaining sterile PBS to reach the final desired volume and briefly vortex to ensure homogeneity.

-

-

Sterilization:

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile tube. This step removes any potential microbial contamination.

-

-

Storage and Stability:

-

The final sterile formulation should be stored at 2-8°C.

-

It is recommended to use the freshly prepared solution. For longer-term storage, stability studies should be conducted. The solution should be protected from light.

-

Administration Route Considerations

While this protocol details an intraperitoneal formulation, other administration routes may be considered depending on the experimental goals.

| Administration Route | Vehicle Considerations | Potential Advantages | Potential Disadvantages |

| Intraperitoneal (IP) | Sterile isotonic buffers (e.g., PBS, saline) | Ease of administration, rapid absorption | Potential for injection into abdominal organs |

| Oral (PO) | Aqueous solutions, suspensions with viscosity enhancers | Non-invasive | First-pass metabolism, variable absorption |

| Intravenous (IV) | Sterile isotonic solutions | 100% bioavailability, rapid onset | Requires skilled administration, potential for rapid clearance |

| Subcutaneous (SC) | Isotonic, pH-neutral solutions | Slower, more sustained absorption than IP/IV | Limited volume of administration |

Hypothetical Signaling Pathway

As a derivative of GABA, this compound is hypothesized to interact with the GABAergic system. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.

Caption: Hypothetical mechanism of action for this compound.

Safety Precautions

-

When handling this compound hydrochloride powder, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

All formulation procedures should be conducted under sterile conditions to prevent contamination.

-

Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Synthetic Applications of Ethyl 4-Aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ethyl 4-aminobutanoate as a versatile precursor in the synthesis of various valuable chemical entities, including N-acylated derivatives and the nootropic drug piracetam (B1677957). The methodologies outlined below are foundational for applications in medicinal chemistry, materials science, and drug development.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group onto the primary amine of this compound. This modification is crucial for altering the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and for synthesizing precursors for more complex molecules.